N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. This compound features a benzo[d][1,2,3]triazole moiety linked to an aniline group via a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route includes the following steps:
Preparation of Precursors: The synthesis begins with the preparation of azide and alkyne precursors.
Final Coupling: The triazole intermediate is then coupled with an aniline derivative under suitable conditions to yield the final product.
Chemical Reactions Analysis
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline can be compared with other 1,2,3-triazole derivatives:
1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the aniline moiety.
Benzotriazole: Another triazole derivative with a benzene ring fused to the triazole ring, but without the methylene bridge and aniline group.
1,2,4-Triazole: A structural isomer with different chemical properties and applications.
The unique combination of the benzo[d][1,2,3]triazole and aniline moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(2H-benzotriazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-9-10-5-4-8-12-13(10)16-17-15-12/h1-8,14H,9H2,(H,15,16,17) |
InChI Key |
JIETVSCVKGLIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC3=NNN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.